(3-Furan-2-yl-propyl)-methyl-amine
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Overview
Description
(3-Furan-2-yl-propyl)-methyl-amine is an organic compound characterized by a furan ring attached to a propyl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Furan-2-yl-propyl)-methyl-amine typically involves the reaction of furan-2-carbaldehyde with a suitable amine precursor. One common method includes the reductive amination of furan-2-carbaldehyde with propylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, depending on the conditions and catalysts used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Halogenated or sulfonated furan derivatives.
Scientific Research Applications
(3-Furan-2-yl-propyl)-methyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Furan-2-yl-propyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amine group can form hydrogen bonds and other interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (3-Furan-2-yl-propyl)-methyl-amine.
Furan-2-carboxylic acid: An oxidation product of this compound.
(3-Furan-2-yl-propyl)-amine: A related compound lacking the methyl group on the amine.
Uniqueness: this compound is unique due to the presence of both a furan ring and a methylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(furan-2-yl)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIUEIPANNQGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378191 |
Source
|
Record name | (3-Furan-2-yl-propyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17369-80-1 |
Source
|
Record name | (3-Furan-2-yl-propyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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